molecular formula C28H19ClO4 B340395 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(BIPHENYL-4-YLCARBONYL)BENZOATE

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(BIPHENYL-4-YLCARBONYL)BENZOATE

Cat. No.: B340395
M. Wt: 454.9 g/mol
InChI Key: NNUPGBSTLQIHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate is a complex organic compound that features a combination of chlorophenyl, biphenyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 2-(4-chlorophenyl)-2-oxoethyl benzoate with 4-biphenylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to maintain the necessary reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate
  • 2-(4-Fluorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate
  • 2-(4-Methylphenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate

Uniqueness

What sets 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate apart from similar compounds is its specific combination of functional groups, which can result in unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can influence the compound’s interactions with biological targets and its overall stability .

This detailed overview provides a comprehensive understanding of 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H19ClO4

Molecular Weight

454.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-phenylbenzoyl)benzoate

InChI

InChI=1S/C28H19ClO4/c29-23-16-14-21(15-17-23)26(30)18-33-28(32)25-9-5-4-8-24(25)27(31)22-12-10-20(11-13-22)19-6-2-1-3-7-19/h1-17H,18H2

InChI Key

NNUPGBSTLQIHLF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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